molecular formula C6H4Cl4N2O B175726 2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine CAS No. 137161-14-9

2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine

Cat. No.: B175726
CAS No.: 137161-14-9
M. Wt: 261.9 g/mol
InChI Key: NPWXDCIHFNVNPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of chlorine and trichloromethyl groups in this compound enhances its reactivity and potential for various chemical transformations.

Preparation Methods

The synthesis of 2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine typically involves the reaction of appropriate pyrimidine precursors with chlorinating agents. One common method involves the use of microwave-assisted synthesis, which provides a robust and efficient approach. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate. The process involves the chlorination of the pyrimidine ring at specific positions to introduce the chlorine and trichloromethyl groups .

Chemical Reactions Analysis

2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or coupling partners used.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with DNA synthesis, leading to its use as an anticancer or antiviral agent. The presence of chlorine and trichloromethyl groups enhances its binding affinity to target proteins, thereby increasing its efficacy .

Comparison with Similar Compounds

2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-chloro-4-methoxy-6-(trichloromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl4N2O/c1-13-4-2-3(6(8,9)10)11-5(7)12-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWXDCIHFNVNPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)C(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

293.1 g (1.692 mol) of 30% strength sodium methylate solution were added to a solution of 434 g (1.692 mol) of 2,6-dichloro-4-trichloromethylpyrimidine in 1 l of 1,2-dichloroethane in the course of 11/2 hours at from 0° to 5° C. while stirring. Stirring was continued for 1 hour at from 0° to 5° C. and for 12 hours at 25° C. The reaction mixture was extracted with water and with saturated sodium chloride solution. Drying over magnesium sulfate and evaporating down gave 423 g (95% of theory) of the title compound as a virtually colorless oil of nD23 =1.5552. 1H-NMR (CDCl3) (ppm OCH3 (s/3H) 4.1; CH (s/1H) 7.25.
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
434 g
Type
reactant
Reaction Step One
[Compound]
Name
11
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

While stirring and within a period of 1 1/2 hours at 0° to 5° C., 293.1 g (1.692 mol) of a 30% strength sodium methylate solution was added to a solution of 434 g (1.692 mol) of 2,6-dichloro-4-trichloromethylpyrimidine in 1 liter of 1,2-dichloroethane. The mixture was stirred for 1 hour at 0° to 5° C. and for 12 hours at 25° C. The reaction mixture was then extracted with water and saturated sodium chloride solution. After drying over magnesium sulfate and evaporating down, there was obtained 423 g (95% of theory) of the title compound as an almost colorless oil of nD23 =1.5552. 1H-NMR (CDCl3) (ppm) OCH3 (s/3H) 4.1; CH (s/1H) 7.25.
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
434 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

293.1 g (1.692 mol) of 30% strength sodium methylate solution were added over the course of 11/2 hours to a stirred solution of 434 g (1.692 mol) of 2,6-dichloro-4-trichloromethylpyrimidine in 1 1 of 1,2-dichloroethane at 0° to 5° C. The mixture was then stirred at 0° to 5° C. for 1 hour and at 25° C. for 12 hours and then extracted with water and with saturated brine. Drying over magnesium sulfate and concentration resulted in 423 g (95% of theory) of the title compound as an almost colorless oil.
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
11
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
434 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.